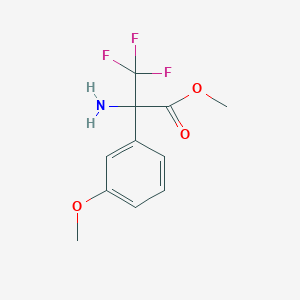

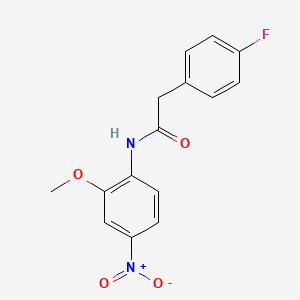

![molecular formula C12H22N2O2 B2357076 1-[4-(2-Hydroxycyclohexyl)piperazin-1-yl]ethan-1-one CAS No. 1179661-20-1](/img/structure/B2357076.png)

1-[4-(2-Hydroxycyclohexyl)piperazin-1-yl]ethan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-[4-(2-Hydroxycyclohexyl)piperazin-1-yl]ethan-1-one” is a compound that belongs to the class of organic compounds known as piperazines . Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions .

Molecular Structure Analysis

The molecular structure of “1-[4-(2-Hydroxycyclohexyl)piperazin-1-yl]ethan-1-one” consists of a piperazine ring attached to a hydroxycyclohexyl group and an ethanone group . The exact molecular formula and weight could not be found in the available resources.科学的研究の応用

Cancer Research

This compound has been studied for its potential in targeting Poly (ADP-Ribose) Polymerase (PARP) , which plays a crucial role in DNA repair mechanisms. Inhibitors of PARP can enhance the efficacy of chemotherapy in cancer treatment . Specifically, derivatives of this compound have shown moderate to significant efficacy against human breast cancer cells, indicating its potential as a therapeutic agent in oncology.

Pharmacology

In pharmacological studies, the compound’s derivatives have been evaluated for their affinity towards histamine H3 receptors . These receptors are involved in various central nervous system functions, and antagonists can be used to treat disorders like narcolepsy and attention deficit hyperactivity disorder (ADHD).

Biochemistry

The compound’s role in biochemistry is linked to its ability to form hydrogen bonds due to the presence of hydroxyl and carbonyl groups. This property is essential for the compound’s interaction with biological macromolecules, which can be leveraged in enzyme inhibition and receptor binding studies .

Organic Synthesis

In the realm of organic synthesis, this compound serves as a building block for creating novel structures. It’s particularly useful in synthesizing heterocyclic compounds , which are prevalent in many pharmaceuticals . Its versatility in forming various derivatives makes it a valuable asset for developing new medicinal compounds.

Analytical Chemistry

The compound’s derivatives could be used as analytical standards or reagents in chromatography and spectrometry. Their distinct chemical properties, such as solubility and light absorption, can be utilized for the detection and quantification of various substances .

Neuropharmacology

Given its influence on histamine receptors, the compound could be investigated for its effects on neurotransmitter levels, potentially leading to new treatments for neurodegenerative diseases or psychiatric disorders .

Drug Design

The compound’s ability to interact with PARP and histamine receptors makes it a candidate for drug design efforts aimed at creating more effective and selective drugs. Its structural adaptability allows for the optimization of pharmacokinetic and pharmacodynamic properties .

作用機序

Target of Action

The primary target of 1-[4-(2-Hydroxycyclohexyl)piperazin-1-yl]ethan-1-one is Poly (ADP-Ribose) Polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.

Mode of Action

The compound interacts with its target, PARP, by inhibiting its catalytic activity . This interaction results in the enhancement of PARP1 cleavage and an increase in the phosphorylation of H2AX .

Biochemical Pathways

The inhibition of PARP affects the DNA repair pathway. When PARP is inhibited, the repair of single-strand DNA breaks is prevented, leading to the formation of double-strand breaks. These double-strand breaks can lead to cell death, particularly in cells that are deficient in certain DNA repair proteins .

Pharmacokinetics

Similar compounds have been found to be stable in human liver microsomes, suggesting good metabolic stability .

Result of Action

The result of the compound’s action is a decrease in cell viability, particularly in human breast cancer cells . The compound has been found to exhibit moderate to significant efficacy against these cells .

特性

IUPAC Name |

1-[4-(2-hydroxycyclohexyl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-10(15)13-6-8-14(9-7-13)11-4-2-3-5-12(11)16/h11-12,16H,2-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPAAZTZBILWXPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2CCCCC2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(2-Hydroxycyclohexyl)piperazin-1-yl]ethan-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2356994.png)

![7-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2356995.png)

![(E)-N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2357002.png)

![Methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate;hydrochloride](/img/structure/B2357003.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2357005.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide](/img/structure/B2357013.png)

![6-(2-Ethoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2357016.png)